2-Phenoxy-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one
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Description
2-Phenoxy-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthetic Pathways and Chemical Properties : Research has focused on synthesizing compounds with similar structures to understand their chemical properties and potential biological activities. For instance, studies on the synthesis of compounds with piperidin-1-yl groups and 1,3,4-oxadiazol rings have been conducted to explore their chemical reactivity and structural characterization. These synthetic pathways are crucial for developing compounds with desired biological activities (Kakanejadifard et al., 2013; Khalid et al., 2016).
Antimicrobial Activities : Several studies have reported on the antimicrobial properties of compounds bearing 1,3,4-oxadiazole and piperidinyl groups. These compounds have been tested against a range of bacteria, showing moderate to significant antibacterial activities. This highlights their potential as lead compounds for developing new antimicrobial agents (Başoğlu et al., 2013; Khalid et al., 2016).
Anticancer Potential : The exploration of anticancer activities is a significant area of research for compounds with this structure. Studies have been focused on evaluating their potential as anticancer agents, with some compounds showing promising activity against various cancer cell lines. These findings indicate the possible therapeutic applications of such compounds in cancer treatment (Rehman et al., 2018).
Properties
IUPAC Name |
2-phenoxy-1-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14(25-17-5-3-2-4-6-17)20(24)23-10-7-15(8-11-23)18-21-22-19(26-18)16-9-12-27-13-16/h2-6,9,12-15H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXLNDXUUCXTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=NN=C(O2)C3=CSC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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